Acetic acid;3-methoxyphenanthren-4-ol
Description
Acetic acid;3-methoxyphenanthren-4-ol is a hybrid compound combining acetic acid (CH₃COOH) with a phenanthrene backbone modified by a methoxy (-OCH₃) group at position 3 and a hydroxyl (-OH) group at position 2.
Properties
CAS No. |
110334-08-2 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
acetic acid;3-methoxyphenanthren-4-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-13-9-8-11-7-6-10-4-2-3-5-12(10)14(11)15(13)16;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
InChI Key |
KWBSQPIXBMELEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=C(C2=C(C=CC3=CC=CC=C32)C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methoxyphenanthren-4-ol typically involves the acylation of 3-methoxyphenanthrene. One common method is the Friedel-Crafts acylation reaction, where 3-methoxyphenanthrene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methoxyphenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxyphenanthrene.
Reduction: The acetic acid moiety can be reduced to an alcohol group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 3-hydroxyphenanthrene
Reduction: 3-methoxyphenanthren-4-ol alcohol derivative
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Scientific Research Applications
Acetic acid;3-methoxyphenanthren-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;3-methoxyphenanthren-4-ol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The aromatic ring structure allows for π-π interactions with other aromatic systems, which can be crucial in its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
3-Methoxy-4-Hydroxyphenylacetic Acid
- Structure : A phenylacetic acid derivative with methoxy (-OCH₃) and hydroxyl (-OH) groups at positions 3 and 4 of the benzene ring ().
- Key Differences :
- Lacks the fused phenanthrene ring system present in the target compound.
- Smaller molecular weight (182.17 g/mol vs. ~272 g/mol for phenanthrene derivatives).
- Functional Similarities: Both compounds possess acidic (-COOH) and polar (-OH, -OCH₃) groups, enhancing solubility in polar solvents. Potential antioxidant properties due to phenolic hydroxyl groups ().
3-(4-Methoxyphenyl)-2-Methyl-4-Oxo-4H-Chromen-7-Yl Acetate
- Structure : A chromene (benzopyran) derivative esterified with acetic acid, featuring a methoxyphenyl substituent ().
- Key Differences :
- Chromene backbone instead of phenanthrene.
- Contains a ketone (4-oxo) group, which may increase reactivity in redox reactions.
- Functional Similarities :
2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-f]Chromen-3-Yl)Acetic Acid
- Structure : A furocoumarin-acetic acid hybrid with a 4-methoxyphenyl group ().
- Key Differences :
- Furocoumarin scaffold introduces photochemical activity (e.g., UV-induced crosslinking).
- Additional methyl groups enhance steric hindrance.
- Functional Similarities: Combines aromaticity with acetic acid’s acidity, enabling pH-dependent solubility. Potential antimicrobial or anticancer applications due to coumarin derivatives’ bioactivity ().
Physicochemical Properties and Stability
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